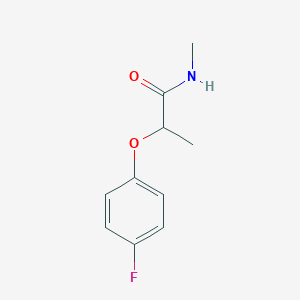
2-(4-fluorophenoxy)-N-methylpropanamide
Overview
Description
2-(4-fluorophenoxy)-N-methylpropanamide is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 197.08520679 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
Mechanism of Action
2-(4-fluorophenoxy)-N-methylpropanamide is recognized for its herbicidal properties, particularly as an acetyl-CoA carboxylase (ACCase) inhibitor. This mechanism disrupts fatty acid synthesis in plants, leading to growth inhibition and eventual plant death. The compound is structurally related to other phenoxy herbicides, which have been widely used in agriculture.
Case Studies
- Resistance Studies : Research has documented cases of herbicide resistance in various weed species due to the extensive use of ACCase inhibitors like this compound. For example, a study on the Chinese sprangletop revealed high levels of resistance after multiple applications of fenoxaprop-P-ethyl and cyhalofop-butyl, indicating cross-resistance patterns that could inform future herbicide development strategies .
- Field Trials : Field trials assessing the efficacy of this compound against resistant weed populations demonstrated variable effectiveness, emphasizing the need for integrated weed management practices that combine chemical and non-chemical methods to mitigate resistance .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound has been crucial for optimizing its herbicidal activity. Modifications to the fluorinated phenoxy group can significantly influence the compound's potency and selectivity.
Key Findings
- Substituent variations on the aromatic rings were found to impact biological activity substantially. For instance, replacing chlorine substituents with fluorine led to a decrease in activity by approximately five-fold in certain assays .
- The introduction of alternative linkers or functional groups has been explored to enhance stability and efficacy against target weeds while minimizing off-target effects.
Therapeutic Potential
Beyond its agricultural applications, this compound has garnered interest in medicinal chemistry. Its structural features suggest potential as a scaffold for developing new therapeutic agents.
Potential Applications
- Antimicrobial Agents : The phenoxyacetamide framework is being investigated for its ability to inhibit pathogenic bacteria through mechanisms similar to those observed in herbicidal action. Compounds derived from this scaffold have shown promise against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients .
- Drug Development : The modification of the amide group and the incorporation of various substituents could lead to novel compounds with enhanced selectivity and reduced toxicity profiles for therapeutic uses.
Data Tables
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-7(10(13)12-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWKLGRLIPCIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















